molecular formula C22H22N4O4S B2860508 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 851129-99-2

1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

Cat. No. B2860508
CAS RN: 851129-99-2
M. Wt: 438.5
InChI Key: LKAJQOQLXRQYEW-UHFFFAOYSA-N
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Description

The compound contains several structural components including a 1,4-benzodioxin ring, a 1,3,4-oxadiazole ring, and a piperazine ring. The 1,4-benzodioxin ring is a type of aromatic organic compound that consists of two oxygen atoms and a benzene ring . The 1,3,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the 1,3,4-oxadiazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds containing oxadiazole moieties, similar to 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, tertiary amine-containing derivatives of oxadiazoles demonstrated significant antimycobacterial effects against Mycobacterium tuberculosis, comparable to those of first-line drugs like isoniazid and rifampicin. The introduction of N-benzylpiperazine derivatives, due to their high lipophilicity, resulted in enhanced antimycobacterial activities, making these compounds promising candidates for further pharmacokinetic and pharmacodynamic studies (Roh et al., 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds incorporating the oxadiazole ring is a significant area of research. These compounds are synthesized through various chemical reactions and have shown potential in different therapeutic applications. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide, followed by acylation and cyclization, produced oxadiazole derivatives with promising antibacterial activity against Salmonella typhi. This illustrates the versatility of oxadiazole compounds in synthesizing new molecules with potential biological activities (Salama, 2020).

Potential Therapeutic Effects

Research on oxadiazole derivatives extends to exploring their therapeutic potentials, such as anticonvulsant and anticancer activities. For instance, a series of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles showed significant anticonvulsant activity, indicating the role of oxadiazole compounds in developing new anticonvulsant drugs. The structure-activity relationship study highlighted that specific substitutions on the oxadiazole ring could enhance anticonvulsant activity, demonstrating the importance of chemical modifications in drug development (Zarghi et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is cholinesterases . Cholinesterases are enzymes that break down neurotransmitters like acetylcholine in the synaptic cleft, thus terminating the signal transmission. By targeting these enzymes, the compound can potentially influence neural communication.

Mode of Action

The compound interacts with its targets (cholinesterases) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. As a result, signal transmission across neurons is enhanced.

Biochemical Pathways

The compound primarily affects the cholinergic pathway . By inhibiting cholinesterases, it increases the availability of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle movement, pain responses, and memory and learning functions.

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site in the body.

Result of Action

The inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular level, depending on the specific neurons involved. For instance, it could enhance muscle contraction, increase pain sensitivity, or improve memory and learning.

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its potential applications, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(26-12-10-25(11-13-26)16-6-2-1-3-7-16)15-31-22-24-23-21(30-22)19-14-28-17-8-4-5-9-18(17)29-19/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJQOQLXRQYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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